Gepotidacin hydrochloride
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Overview
Description
Gepotidacin hydrochloride is a novel, first-in-class triazaacenaphthylene antibiotic. It is designed to treat bacterial infections, particularly those caused by antibiotic-resistant pathogens. This compound works by inhibiting bacterial DNA replication, making it effective against a wide range of bacterial infections, including uncomplicated urinary tract infections and urogenital gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gepotidacin hydrochloride involves multiple steps, starting with the formation of the triazaacenaphthylene core. This core is then functionalized with various substituents to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification. The production process is designed to be scalable, ensuring that large quantities of the compound can be produced to meet clinical and commercial demands .
Chemical Reactions Analysis
Types of Reactions
Gepotidacin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various functionalized analogs of this compound .
Scientific Research Applications
Gepotidacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is used to investigate the effects of antibiotics on bacterial cell processes and to study bacterial DNA replication.
Medicine: this compound is being studied in clinical trials for its effectiveness in treating antibiotic-resistant infections, including urinary tract infections and gonorrhea.
Industry: It is used in the development of new antibiotics and in the study of bacterial resistance mechanisms
Mechanism of Action
Gepotidacin hydrochloride exerts its effects by selectively inhibiting two key bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition prevents the bacteria from replicating and spreading. This unique mechanism of action makes this compound effective against many antibiotic-resistant strains of bacteria .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These antibiotics also target bacterial DNA replication but through a different mechanism.
Macrolides: These antibiotics inhibit bacterial protein synthesis, making them effective against a different range of bacterial infections.
Beta-lactams: These antibiotics target bacterial cell wall synthesis, which is a different mechanism from gepotidacin hydrochloride
Uniqueness
This compound is unique in its ability to inhibit both DNA gyrase and topoisomerase IV, making it effective against bacteria that have developed resistance to other antibiotics. Its novel mechanism of action and broad-spectrum activity make it a promising candidate for treating antibiotic-resistant infections .
Properties
CAS No. |
1075235-46-9 |
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Molecular Formula |
C24H29ClN6O3 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione;hydrochloride |
InChI |
InChI=1S/C24H28N6O3.ClH/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18;/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2;1H/t19-;/m1./s1 |
InChI Key |
DPAHPKBTWARMFG-FSRHSHDFSA-N |
Isomeric SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6.Cl |
Origin of Product |
United States |
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